![molecular formula C8H13NO2 B6242273 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one CAS No. 2377033-05-9](/img/new.no-structure.jpg)
2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one
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Overview
Description
2-(Hydroxymethyl)-6-azaspiro[34]octan-7-one is a chemical compound characterized by its unique structure, which includes a hydroxymethyl group attached to a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)-6-azaspiro[34]octan-7-one typically involves multiple steps, starting with the construction of the spirocyclic core
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Its unique chemical properties make it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one exerts its effects depends on its molecular targets and pathways involved. For instance, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to desired biological outcomes.
Comparison with Similar Compounds
When compared to similar compounds, 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one stands out due to its unique structural features and reactivity. Some similar compounds include:
2-(Hydroxymethyl)-1,3-propanediol:
Tris(hydroxymethyl)aminomethane (Tris): A well-known buffer in biochemistry, Tris has a similar hydroxymethyl group but is used primarily in different contexts.
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Biological Activity
2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework with a hydroxymethyl group at the second position and a ketone functional group at the seventh position. This arrangement enhances its chemical reactivity and biological interactions, making it a versatile candidate for drug development.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:
- Hydrogen Bonding : The hydroxyl group and nitrogen atom facilitate hydrogen bonding, which is crucial for binding to biological macromolecules.
- Metal Ion Coordination : The nitrogen atom can coordinate with metal ions, influencing various biochemical pathways and enzyme activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Derivatives of this compound have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Studies suggest that it may offer neuroprotective benefits, although the specific mechanisms remain under investigation.
- Antitubercular Activity : Compounds derived from the azaspiro framework have been evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting low minimum inhibitory concentrations (MIC) indicative of strong antibacterial properties .
Antimicrobial Activity
A study evaluating the antimicrobial properties found that certain derivatives of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative A | Staphylococcus aureus | 0.5 μg/mL |
Derivative B | Escherichia coli | 1.0 μg/mL |
Derivative C | Mycobacterium tuberculosis | 0.016 μg/mL |
Neuroprotective Effects
In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage. These findings suggest potential applications in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions utilizing readily available starting materials. The versatility of this compound allows for the development of various derivatives that may enhance its biological activity or selectivity against specific targets.
Properties
CAS No. |
2377033-05-9 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C8H13NO2/c10-4-6-1-8(2-6)3-7(11)9-5-8/h6,10H,1-5H2,(H,9,11) |
InChI Key |
WDOSMTYTRCZDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)NC2)CO |
Purity |
93 |
Origin of Product |
United States |
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